tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a formyl group, and a hydroxymethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the formyl and hydroxymethyl groups. One common method involves the use of tert-butyl 4-piperidinecarboxylate as a starting material, which is then subjected to formylation and hydroxymethylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to form a primary alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of tert-butyl 4-carboxyl-4-(hydroxymethyl)piperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(hydroxymethyl)-4-(hydroxymethyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both formyl and hydroxymethyl groups on the piperidine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 4-formyl-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-4-12(8-14,9-15)5-7-13/h8,15H,4-7,9H2,1-3H3 |
InChI Key |
REQUJYXNJIGHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C=O |
Origin of Product |
United States |
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